Benzenesulfinic anhydride is an organosulfur compound characterized by the formula . It is derived from benzenesulfonic acid through the dehydration process, typically involving phosphorus pentoxide as a dehydrating agent. This compound appears as a light tan solid with a melting point ranging from 60 to 85 °C, softening around 55 °C. Upon exposure to air, it can liquefy and is known to react violently with concentrated hydrogen peroxide, leading to explosive outcomes .
Additionally, benzenesulfinic anhydride can hydrolyze in the presence of water, reverting back to benzenesulfonic acid:
The primary method for synthesizing benzenesulfinic anhydride involves the dehydration of benzenesulfonic acid using phosphorus pentoxide. This process can be summarized as follows:
This method effectively removes water from benzenesulfonic acid, yielding the anhydride .
Benzenesulfinic anhydride finds applications primarily in organic synthesis, particularly in Friedel-Crafts sulfone synthesis and other sulfonylation reactions. Its ability to act as a sulfonylating agent makes it valuable in preparing various sulfonamide derivatives and sulfonate esters, which are useful in pharmaceuticals and agrochemicals .
Benzenesulfinic anhydride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Benzenesulfonic Acid | Strong acidic properties; used widely in industrial applications. | |
| Benzoic Anhydride | Used primarily for benzoylation; simpler structure compared to benzenesulfinic anhydride. | |
| Acetic Anhydride | Commonly used for acetylation reactions; more reactive than benzenesulfinic anhydride. | |
| Sulfanilic Acid | Amino group presence makes it more biologically active than benzenesulfinic anhydride. |
Benzenesulfinic anhydride's unique characteristics stem from its sulfonyl functional groups and its specific reactivity patterns compared to these similar compounds, making it a valuable reagent in synthetic organic chemistry .
Benzenesulfinic anhydride presents as a solid at room temperature with distinctive physical characteristics that facilitate its identification and handling [1] [2] [3]. The compound exhibits a light tan to white crystalline solid appearance, though the exact coloration can vary depending on purity and storage conditions [1] [2] [3]. The material may appear in shades ranging from light tan to white, and occasionally light yellow or light orange hues may be observed [3] [4].
The crystalline nature of benzenesulfinic anhydride is evident in its physical form, which ranges from crystalline powder to distinct crystal formations [3] [4]. This crystalline structure contributes to its characteristic texture as a fine crystalline powder [5] [3]. The physical state remains stable under normal storage conditions, though the compound demonstrates hygroscopic properties that can affect its appearance over time.
| Physical Property | Description | Source/Citation |
|---|---|---|
| Physical State | Solid at room temperature | Citations 1, 7, 35 |
| Appearance | Light tan to white crystalline solid | Citations 1, 7, 35 |
| Color | Light tan to white, may appear light yellow or light orange | Citations 35, 39 |
| Crystal Form | Crystalline powder to crystal | Citations 35, 39 |
| Texture | Crystalline powder | Citations 3, 35 |
The thermodynamic properties of benzenesulfinic anhydride reveal important characteristics regarding its thermal behavior and stability. The compound demonstrates a melting point range of 60-85°C for crude material, with an associated softening point occurring at approximately 55°C [1] [2] [3]. When the material is purified through recrystallization from diethyl ether, the melting point increases to 88-91°C, with the softening point shifting to approximately 75°C [2] [3].
Computational predictions provide additional thermodynamic data for the compound. The predicted boiling point is 463.7 ± 28.0°C, indicating substantial thermal stability at elevated temperatures [3] [4]. The predicted density is 1.439 ± 0.06 g/cm³, which is consistent with typical organic sulfur compounds [3] [4]. The flash point is predicted to be 234.3°C, suggesting relatively low volatility at ambient conditions [3] [4].
The vapor pressure at 25°C is predicted to be 2.46 × 10⁻⁸ mmHg, indicating minimal evaporation under standard conditions [3] [4]. The refractive index is predicted to be 1.599, which can be useful for optical identification purposes [3] [4].
| Thermodynamic Property | Value | Method/Conditions | Source/Citation |
|---|---|---|---|
| Melting Point | 60-85°C | Crude material | Citations 1, 7, 35 |
| Softening Point | ~55°C | Crude material | Citations 1, 7, 35 |
| Melting Point (recrystallized) | 88-91°C | Recrystallized from ether | Citations 7, 35 |
| Softening Point (recrystallized) | ~75°C | Recrystallized from ether | Citations 7, 35 |
| Boiling Point (predicted) | 463.7 ± 28.0°C | Computational prediction | Citations 35, 39 |
| Density (predicted) | 1.439 ± 0.06 g/cm³ | Computational prediction | Citations 35, 39 |
| Flash Point (predicted) | 234.3°C | Computational prediction | Citations 35, 39 |
| Vapor Pressure (predicted) | 2.46 × 10⁻⁸ mmHg at 25°C | Computational prediction | Citations 35, 39 |
| Refractive Index (predicted) | 1.599 | Computational prediction | Citations 35, 39 |
The spectroscopic properties of benzenesulfinic anhydride provide valuable information for structural identification and analysis. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for this compound. The sulfur-oxygen stretching vibrations are expected to appear in the range of 1000-1200 cm⁻¹, which is typical for sulfinic compounds [6] [7] [8] [9]. The aromatic carbon-hydrogen stretching vibrations are anticipated around 3000-3100 cm⁻¹, consistent with the presence of phenyl groups [6] [7] [8] [9]. Additionally, aromatic carbon-carbon stretching vibrations should occur around 1600-1475 cm⁻¹ [6] [7] [8] [9].
Nuclear magnetic resonance spectroscopy provides complementary structural information. In proton nuclear magnetic resonance spectra, the aromatic proton signals are expected to appear in the 7.0-8.0 parts per million region, which is characteristic of substituted benzene rings [10] [11] [12]. The symmetrical nature of the molecule may result in simplified spectral patterns due to equivalent proton environments.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 266, corresponding to the molecular weight of benzenesulfinic anhydride [1] [13]. This provides definitive molecular weight confirmation for the compound.
Ultraviolet-visible spectroscopy is expected to show aromatic π-π* transitions around 260-280 nanometers, which is typical for aromatic chromophores in organic compounds.
| Spectroscopic Method | Characteristic Features | Expected Frequencies/Ranges | Source/Citation |
|---|---|---|---|
| Infrared Spectroscopy | S=O stretching vibrations expected around 1000-1200 cm⁻¹; Aromatic C-H stretching around 3000-3100 cm⁻¹; Aromatic C=C stretching around 1600-1475 cm⁻¹ | S=O: ~1000-1200 cm⁻¹; Ar-H: ~3000-3100 cm⁻¹; Ar-C=C: ~1600-1475 cm⁻¹ | Citations 47, 48, 50, 51 |
| Nuclear Magnetic Resonance | Aromatic proton signals expected in 7.0-8.0 ppm region for ¹H NMR | ¹H NMR: 7.0-8.0 ppm (aromatic) | Citations 18, 21, 23 |
| Mass Spectrometry | Molecular ion peak at m/z 266 for benzenesulfinic anhydride | m/z 266 (M⁺) | Citations 1, 41 |
| Ultraviolet-Visible Spectroscopy | Aromatic π-π* transitions expected around 260-280 nm | λmax ~260-280 nm | Predicted based on aromatic chromophore |
Benzenesulfinic anhydride exhibits specific stability and reactivity characteristics that are crucial for its handling and storage. The compound demonstrates limited atmospheric stability, liquefying upon exposure to air for approximately 2.5 hours [1] [2]. This behavior is attributed to its hygroscopic nature, which results in moisture absorption from the atmosphere.
Thermal stability analysis reveals that the compound remains stable below its softening point of 55°C, but undergoes decomposition at its melting point [1] [2]. This thermal behavior necessitates careful temperature control during handling and processing operations.
The compound readily undergoes hydrolysis in the presence of water, forming benzenesulfinic acid through nucleophilic attack by water molecules on the sulfur center [14] [15] [16]. This hydrolysis reaction is a key consideration for storage and handling protocols.
A particularly important reactivity parameter is the explosive reaction that occurs when benzenesulfinic anhydride comes into contact with 90-95% hydrogen peroxide [1] [2]. This vigorous oxidation reaction presents significant safety considerations and requires appropriate precautions during handling.
Due to its moisture sensitivity and anhydride functional group susceptibility to hydrolysis, the compound should be stored under dry, inert atmosphere conditions to prevent hydrolysis and maintain stability [3] [17].
| Stability/Reactivity Parameter | Behavior/Characteristics | Mechanism/Details | Source/Citation |
|---|---|---|---|
| Atmospheric Stability | Liquefies upon exposure to air for 2.5 hours | Hygroscopic nature leads to moisture absorption | Citations 1, 7 |
| Thermal Stability | Decomposes at melting point; stable below 55°C | Thermal decomposition occurs above softening point | Citations 1, 7 |
| Hydrolysis | Hydrolyzes in water to form benzenesulfinic acid | Nucleophilic attack by water on sulfur center | Citations 26, 59, 60 |
| Reactivity with H₂O₂ | Explosive reaction with 90-95% hydrogen peroxide | Vigorous oxidation reaction | Citations 1, 7 |
| Moisture Sensitivity | Sensitive to moisture and humidity | Anhydride functional group susceptible to hydrolysis | Citations 1, 7 |
| Storage Conditions | Should be stored in dry, inert atmosphere | Prevents hydrolysis and maintains stability | Citations 35, 42 |
The solubility profile of benzenesulfinic anhydride reflects the characteristic behavior of organic anhydrides in various solvent systems. In aqueous media, the compound does not exhibit true dissolution but rather undergoes hydrolysis to form benzenesulfinic acid [1] [14] [15] [16]. This hydrolysis reaction represents a chemical transformation rather than a physical dissolution process.
In organic solvents, benzenesulfinic anhydride demonstrates the typical solubility pattern expected for organic anhydrides, showing solubility in most organic solvents [1] . The compound is expected to be soluble in polar protic solvents such as ethanol, though caution must be exercised due to potential reactivity with hydroxyl groups.
The compound shows compatibility with aromatic solvents such as benzene and toluene, which is consistent with its aromatic structural features. Diethyl ether serves as a suitable solvent for recrystallization purposes, indicating appropriate solubility characteristics for purification procedures [2].
In polar aprotic solvents like dichloromethane, benzenesulfinic anhydride is expected to show good solubility based on its molecular structure and polarity characteristics. This solubility profile makes it suitable for various synthetic applications and purification processes.
| Solvent Type | Solubility Behavior | Notes | Source/Citation |
|---|---|---|---|
| Water | Undergoes hydrolysis rather than dissolution | Hydrolysis to benzenesulfinic acid | Citations 1, 26, 59, 60 |
| Organic Solvents | Soluble in most organic solvents | Typical anhydride solubility pattern | Citations 1, 4 |
| Ethanol | Expected to be soluble | Polar protic solvent | Predicted based on structure |
| Benzene | Expected to be soluble | Aromatic solvent | Predicted based on structure |
| Diethyl Ether | Can be recrystallized from ether | Suitable for recrystallization | Citations 7 |
| Dichloromethane | Expected to be soluble | Polar aprotic solvent | Predicted based on structure |
| Toluene | Expected to be soluble | Aromatic solvent | Predicted based on structure |